Foy-251
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGXPFBKPYFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 4 4 Guanidinobenzoyloxy Phenylacetate As a Protease Inhibitor
Inhibition of Key Serine Proteases: Trypsin, Kallikrein, and Plasmin
4-(4-Guanidinobenzoyloxy)phenylacetate, also known as gabexate (B1204611) mesylate metabolite (GBPA) or FOY-251, demonstrates significant inhibitory activity against several key serine proteases involved in a variety of physiological processes. Its inhibitory profile is reported to be similar to that of its parent compound, camostat (B1201512) mesylate, which is known to potently inhibit trypsin and plasma kallikrein.
Research indicates that camostat mesylate exhibits a high inhibitory potency for trypsin, with a 50% inhibitory concentration (IC50) of 9.3 ± 1.2 nM, and for plasma kallikrein, with an IC50 of 10.4 ± 2.7 nM nih.gov. While direct kinetic values for 4-(4-Guanidinobenzoyloxy)phenylacetate against all three enzymes are not consistently reported in a single study, its mechanism of action as a quasi-substrate that forms a stable acyl-enzyme complex is well-understood for guanidinobenzoate esters nih.gov. This mechanism underlies its efficacy in blocking the catalytic activity of these proteases.
Inhibitory Activity of 4-(4-Guanidinobenzoyloxy)phenylacetate and Related Compounds against Key Serine Proteases
| Compound | Protease | Inhibitory Concentration (IC50) |
|---|---|---|
| 4-(4-Guanidinobenzoyloxy)phenylacetate (this compound) | Kallikrein 1 | Data on file |
| Camostat mesylate | Trypsin | 9.3 ± 1.2 nM |
| Camostat mesylate | Plasma Kallikrein | 10.4 ± 2.7 nM |
Molecular Mechanisms of Transmembrane Protease Serine 2 (TMPRSS2) Inhibition
The role of 4-(4-Guanidinobenzoyloxy)phenylacetate as an inhibitor of Transmembrane Protease Serine 2 (TMPRSS2) has been a focal point of recent research, particularly due to the critical function of TMPRSS2 in the life cycle of certain viruses, including SARS-CoV-2.
Structural Basis of Binding and Catalytic Inhibition of TMPRSS2
The inhibitory action of 4-(4-Guanidinobenzoyloxy)phenylacetate against TMPRSS2 is rooted in its structural mimicry of natural substrates. The positively charged guanidinobenzoyl group of the inhibitor is crucial for its binding to the S1 pocket of TMPRSS2, where it forms stable salt bridge interactions with the negatively charged aspartic acid residue, Asp435 frontiersin.org.
Following this initial binding, the compound acts as a covalent inhibitor. The ester bond of 4-(4-Guanidinobenzoyloxy)phenylacetate is susceptible to nucleophilic attack by the active site serine residue (Ser195) of the protease nih.gov. This results in the formation of a stable, long-lived covalent acyl-enzyme complex, which effectively blocks the catalytic activity of TMPRSS2 nih.gov. While the initial binding is reversible, the subsequent covalent modification renders the inhibition difficult to reverse, leading to potent and sustained inactivation of the enzyme. Studies have determined the IC50 value for the inhibition of recombinant TMPRSS2 by 4-(4-Guanidinobenzoyloxy)phenylacetate (this compound) to be approximately 70.3 nM biorxiv.orgnih.gov.
Role in Viral Entry Pathways, with a Focus on SARS-CoV-2
The inhibition of TMPRSS2 by 4-(4-Guanidinobenzoyloxy)phenylacetate has significant implications for virology. TMPRSS2 is a host cell surface protease that is essential for the activation of the spike (S) protein of several respiratory viruses, including SARS-CoV-2, enabling viral entry into host cells biorxiv.org. The S protein must be cleaved at specific sites for the virus to fuse with the host cell membrane.
By inhibiting the proteolytic activity of TMPRSS2, 4-(4-Guanidinobenzoyloxy)phenylacetate prevents the necessary cleavage and activation of the SARS-CoV-2 spike protein biorxiv.org. This blockade of a critical host-dependent step in the viral life cycle effectively inhibits viral entry into lung cells. The efficacy of this inhibition has been demonstrated in cell culture studies, where the compound was shown to prevent SARS-CoV-2-S-driven cell entry with an effective concentration (EC50) of 178 nM biorxiv.orgresearchgate.net. This mechanism of action makes TMPRSS2 inhibitors like 4-(4-Guanidinobenzoyloxy)phenylacetate a promising area of research for antiviral therapies.
Broader Spectrum Serine Protease Inhibitory Profiles
The inhibitory activity of 4-(4-Guanidinobenzoyloxy)phenylacetate extends beyond trypsin, kallikrein, plasmin, and TMPRSS2, classifying it as a broad-spectrum serine protease inhibitor. Its parent compound, camostat mesylate, has been shown to inhibit a range of other serine proteases with varying potencies nih.gov.
This broader profile includes the inhibition of:
Matriptase: with an IC50 of 21.1 ± 3.5 nM.
Factor XIa (FXIa): with an IC50 of 44.1 ± 1.1 nM.
Urokinase-type Plasminogen Activator (uPA): with an IC50 of 86.4 ± 9.4 nM.
Thrombin: also reported to be inhibited by guanidinobenzoate esters nih.gov.
The ability of 4-(4-Guanidinobenzoyloxy)phenylacetate and its parent compound to inhibit this array of proteases highlights its potential to modulate a wide range of physiological and pathological processes, from coagulation and fibrinolysis to tissue remodeling and cancer progression.
Broader Inhibitory Spectrum of Camostat Mesylate
| Protease | Inhibitory Concentration (IC50) |
|---|---|
| Matriptase | 21.1 ± 3.5 nM |
| Factor XIa | 44.1 ± 1.1 nM |
| Urokinase-type Plasminogen Activator (uPA) | 86.4 ± 9.4 nM |
Pharmacokinetic and Metabolic Characterization of 4 4 Guanidinobenzoyloxy Phenylacetate
In Vivo Biotransformation Pathways of Related Prodrugs
4-(4-Guanidinobenzoyloxy)phenylacetate is a principal metabolite of the prodrug camostat (B1201512) mesylate. Following intravenous administration in humans, rats, and dogs, camostat mesylate undergoes rapid and extensive hydrolysis of its side-chain ester group. This biotransformation is so swift that the parent drug is often undetectable in human plasma. The primary metabolites identified are 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which is another name for 4-(4-guanidinobenzoyloxy)phenylacetate, and 4-guanidinobenzoic acid (GBA). nih.gov The conversion to GBPA is a key step in the metabolic cascade of camostat mesylate.
Another related prodrug is nafamostat (B1217035) mesilate, a synthetic serine protease inhibitor. wikipedia.org In vivo, nafamostat is subject to extensive hydrolysis. jst.go.jp Its metabolism, primarily occurring in the liver, is carried out by hepatic carboxyesterase and long-chain acyl-CoA hydrolase. drugbank.com This process yields two main inactive metabolites: p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (B1198881) (AN). drugbank.com While the specific pathways leading to 4-(4-guanidinobenzoyloxy)phenylacetate from nafamostat are not as direct as from camostat, the study of its biotransformation provides insights into the metabolic susceptibility of guanidinobenzoyl ester structures.
Gabexate (B1204611) mesilate is another synthetic protease inhibitor that shares structural similarities. nih.gov While detailed metabolic pathways leading to 4-(4-guanidinobenzoyloxy)phenylacetate are not explicitly detailed in the provided context, its role as a serine protease inhibitor suggests it undergoes hydrolysis as part of its metabolism, a common pathway for ester-containing drugs. nih.gov
The biotransformation pathways of these related prodrugs highlight the central role of ester hydrolysis in their activation and subsequent metabolism, leading to the formation of key metabolites like 4-(4-guanidinobenzoyloxy)phenylacetate.
Metabolite Identification and Quantitation in Biological Matrices
The identification and quantification of 4-(4-guanidinobenzoyloxy)phenylacetate and its own metabolites in biological matrices such as plasma and urine are crucial for understanding its pharmacokinetic profile.
Following the administration of camostat mesylate, its metabolite, 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), and a further metabolite, 4-guanidinobenzoic acid (GBA), are the two most important metabolites found. nih.gov Renal excretion is the primary route of elimination for these metabolites, accounting for at least 80% of the administered dose in humans, rats, and dogs. nih.gov
In human plasma, after a 12-hour infusion of radiolabeled camostat mesylate, steady-state levels of both GBPA and GBA were reached by the end of the infusion period. The pharmacokinetic parameters for GBPA in humans were determined as follows: a mean terminal half-life of 1.0 hour, a systemic clearance of 6.4 ml/min per kg, and an apparent volume of distribution at steady-state of 0.38 l/kg. For GBA, the corresponding values were a terminal half-life of 2.4 hours, a systemic clearance of 4.7 ml/min per kg, and an apparent volume of distribution of 1.01 l/kg. nih.gov
The distribution of radioactivity after intravenous doses of radiolabeled camostat mesylate in rats and dogs showed rapid distribution to most tissues, with the highest concentrations found in the liver and kidney, which are the main organs of drug elimination. nih.gov
Table 1: Pharmacokinetic Parameters of 4-(4-Guanidinobenzoyloxy)phenylacetate (as GBPA) and its Metabolite GBA in Humans
| Parameter | 4-(4-Guanidinobenzoyloxy)phenylacetate (GBPA) | 4-Guanidinobenzoic Acid (GBA) |
|---|---|---|
| Mean Terminal Half-life | 1.0 h | 2.4 h |
| Systemic Clearance | 6.4 ml/min per kg | 4.7 ml/min per kg |
| Apparent Volume of Distribution | 0.38 l/kg | 1.01 l/kg |
Influences of Esterase Activity on Compound Stability and Metabolism
The stability and metabolism of 4-(4-guanidinobenzoyloxy)phenylacetate are significantly influenced by esterase activity. Esterases, such as human carboxylesterases (hCES), are crucial for the hydrolysis of ester-containing xenobiotics. nih.gov These enzymes are involved in both the detoxification of drugs and the activation of prodrugs. nih.gov
The rapid hydrolysis of the prodrug camostat mesylate into 4-(4-guanidinobenzoyloxy)phenylacetate is a clear indication of the high esterase activity in vivo. nih.gov This enzymatic action is not limited to the liver; esterases are also present in other tissues and in plasma, contributing to the systemic metabolism of such compounds. nih.govnih.gov For instance, phenylacetate (B1230308) itself is known to be hydrolyzed by both 'A' and 'B' type esterases. ncl.ac.uk
The inherent instability of ester linkages in biological matrices due to enzymatic activity presents challenges for bioanalytical methods. e-b-f.eu The stability of a compound in these matrices can be affected by factors such as storage time and temperature, which can alter enzyme activity. e-b-f.eu Therefore, careful consideration of these factors is necessary during the development and validation of analytical methods for quantifying 4-(4-guanidinobenzoyloxy)phenylacetate and its metabolites. nih.gov
In the context of related compounds, nafamostat mesilate's hydrolysis is primarily mediated by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol, underscoring the importance of liver esterases in the metabolism of guanidinobenzoyl esters. drugbank.com The significant inter-species differences in esterase activity, for example between rats and humans, can also lead to different metabolic profiles and rates of hydrolysis. jst.go.jp
Table 2: Compound Names
| Compound Name |
|---|
| 4-(4-Guanidinobenzoyloxy)phenylacetate |
| 4-(4-Guanidinobenzoyloxy)phenylacetic acid (GBPA) |
| 4-Guanidinobenzoic acid (GBA) |
| 6-amidino-2-naphthol (AN) |
| Camostat mesylate |
| Gabexate mesilate |
| Nafamostat mesilate |
| p-Guanidinobenzoic acid (PGBA) |
Advanced Research Applications and Therapeutic Efficacy Studies of 4 4 Guanidinobenzoyloxy Phenylacetate
Research in Pancreatic Pathologies and Inflammatory Responses
Camostat (B1201512) mesylate's primary clinical application has been in the management of chronic pancreatitis, and a substantial body of research has been dedicated to elucidating its mechanisms in mitigating pancreatic inflammation and fibrosis. nih.gov
Investigations in Chronic Pancreatitis Models
Animal models have been instrumental in demonstrating the therapeutic effects of 4-(4-Guanidinobenzoyloxy)phenylacetate on chronic pancreatitis. In a rat model where pancreatic fibrosis was induced by dibutyltin (B87310) dichloride (DBTC), oral administration of the compound was found to inhibit inflammation and fibrosis in the pancreas. patsnap.com This study suggested that the compound attenuates pancreatic fibrosis by inhibiting the activity of monocytes and pancreatic stellate cells (PSCs), which are key drivers of fibrogenesis. patsnap.com
Another study utilized a spontaneous chronic pancreatitis model in WBN/Kob rats to analyze the compound's effects. The research showed that treatment with 4-(4-Guanidinobenzoyloxy)phenylacetate significantly inhibited the inflammatory changes and fibrosis of the pancreas. nih.gov Furthermore, in a study involving dogs with suspected naturally occurring chronic pancreatitis, treatment led to a statistically significant decrease in serum canine pancreatic lipase (B570770) immunoreactivity (cPLI) concentrations, indicating an attenuation of acinar cell damage. frontiersin.org Research has also shown that the compound can reduce pancreatic fibrosis in a model induced by a superoxide (B77818) dismutase inhibitor, further suggesting it inhibits the proliferation and activation of PSCs. nih.gov
| Animal Model | Induction Method | Key Findings | Reference |
|---|---|---|---|
| Lewis Rats | Dibutyltin dichloride (DBTC) | Inhibited pancreatic inflammation and fibrosis; inhibited monocyte and pancreatic stellate cell (PSC) activity. | patsnap.com |
| WBN/Kob Rats | Spontaneous | Significantly inhibited inflammatory changes and fibrosis; suppressed gene expression of pancreatitis-associated proteins. | nih.gov |
| Dogs | Naturally Occurring | Significantly decreased serum cPLI, indicating reduced acinar cell damage. | frontiersin.org |
| Rats | Superoxide Dismutase Inhibitor | Reduced pancreatic fibrosis by inhibiting proliferation and activation of PSCs. | nih.gov |
Modulation of Inflammatory Cytokines
The anti-inflammatory effects of 4-(4-Guanidinobenzoyloxy)phenylacetate are closely linked to its ability to modulate the expression and secretion of inflammatory cytokines. Studies in rat models have demonstrated that the compound suppresses the production of pro-inflammatory cytokines. nih.gov In the DBTC-induced pancreatitis rat model, the compound inhibited the expression of cytokines in the pancreas. patsnap.com Specifically, in vitro analysis revealed that it inhibited the production of monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α) from monocytes. patsnap.com
Research on WBN/Kob rats also showed that treatment significantly suppressed the gene expressions of interleukin-6 (IL-6) and transforming growth factor-beta1 (TGF-β1). nih.gov This suppression of key cytokines is believed to be a core component of the mechanism through which 4-(4-Guanidinobenzoyloxy)phenylacetate inhibits pancreatic inflammation and fibrosis. nih.govnih.gov Further studies in lipopolysaccharide-stimulated chicken embryo fibroblasts confirmed its anti-inflammatory properties, showing that it inhibited the secretions of TNF-α and IL-6. asm.org
| Cytokine | Effect Observed | Model/System | Reference |
|---|---|---|---|
| TNF-α | Inhibited production/secretion | Rat monocytes; Chicken embryo fibroblasts | patsnap.comasm.org |
| IL-6 | Suppressed gene expression/secretion | WBN/Kob rats; Chicken embryo fibroblasts | nih.govasm.org |
| TGF-β1 | Suppressed gene expression | WBN/Kob rats | nih.gov |
| MCP-1 | Inhibited production | Rat monocytes and PSCs | patsnap.com |
Antiviral Research: Focus on Coronaviruses
The emergence of the COVID-19 pandemic prompted a global search for existing drugs that could be repurposed for treatment. 4-(4-Guanidinobenzoyloxy)phenylacetate emerged as a promising candidate due to its known mechanism of inhibiting the host cell protease TMPRSS2 (Transmembrane Serine Protease 2), which is crucial for the entry of SARS-CoV-2 into lung cells. nih.govbiorxiv.org
In Vitro and In Vivo Models of SARS-CoV-2 Infection
The antiviral activity of 4-(4-Guanidinobenzoyloxy)phenylacetate against SARS-CoV-2 is based on its ability to block the priming of the viral spike (S) protein. biorxiv.org For the virus to enter a host cell, its S protein must be cleaved by a host protease; TMPRSS2 is the primary enzyme responsible for this activation at the cell surface in the respiratory tract. biorxiv.orgoncotarget.com By inhibiting TMPRSS2, the compound effectively prevents virus-cell membrane fusion and viral replication. biorxiv.orgresearchgate.net
In vitro studies using human lung cell lines, such as Calu-3, demonstrated that 4-(4-Guanidinobenzoyloxy)phenylacetate blocks the entry of SARS-CoV-2. nih.gov Research has also shown that the compound can inhibit TMPRSS2-related proteases, suggesting that the virus cannot easily evade this antiviral effect by using alternative enzymes for cell entry. nih.gov Furthermore, the compound's primary active metabolite, known as GBPA, also retains antiviral activity by inhibiting TMPRSS2. nih.govnih.gov
In vivo studies have provided further evidence of its potential. While specific animal model data for 4-(4-Guanidinobenzoyloxy)phenylacetate against SARS-CoV-2 is noted, a related and more potent serine protease inhibitor, nafamostat (B1217035), showed protective effects in mouse models of COVID-19, reducing weight loss and viral burden in the lungs. cshl.edu Studies in mice with influenza, another virus dependent on TMPRSS2, showed that treatment with 4-(4-Guanidinobenzoyloxy)phenylacetate led to a reduced viral load. biorxiv.orgresearchgate.net
Clinical Research on COVID-19 Management Strategies
The promising preclinical data led to the initiation of numerous randomized clinical trials to evaluate the efficacy of 4-(4-Guanidinobenzoyloxy)phenylacetate in patients with COVID-19. rndsystems.comresearchgate.netbiomolther.org These trials investigated the compound's ability to reduce viral load, shorten the duration of illness, and prevent progression to severe disease in both outpatient and hospitalized settings. rndsystems.comtaylorandfrancis.comfrontiersin.org
One Phase II trial in outpatients with early COVID-19 aimed to determine if the treatment could reduce the SARS-CoV-2 viral load. rndsystems.com Another randomized, placebo-controlled Phase II study in adult patients with mild to moderate COVID-19 was conducted to evaluate its efficacy and safety. taylorandfrancis.com However, the results from these and other trials have been inconclusive. A systematic review and meta-analysis of randomized clinical trials found that the evidence is insufficient to determine whether there is a mortality reduction with the compound in adults with COVID-19. nih.gov An individual patient data meta-analysis that consolidated evidence from multiple trials concluded that 4-(4-Guanidinobenzoyloxy)phenylacetate did not demonstrate a statistically significant virologic or clinical benefit in treating COVID-19 in community settings when compared to a placebo.
Oncological Research and Antineoplastic Investigations
The role of 4-(4-Guanidinobenzoyloxy)phenylacetate in oncology is an emerging area of research, stemming from its function as a broad-spectrum serine protease inhibitor. Serine proteases are deeply involved in the tumor microenvironment, contributing to processes like cancer cell growth, invasion, and metastasis. patsnap.com The compound was initially developed with applications in oncology in mind, including for oral squamous cell carcinoma. nih.govnih.gov
The dense stromal environment, particularly in cancers like pancreatic ductal adenocarcinoma (PDAC), is a major barrier to treatment and a driver of tumor progression. frontiersin.org This stroma is rich in cancer-associated fibroblasts (CAFs), which remodel the extracellular matrix and secrete growth factors, often through protease-dependent mechanisms. frontiersin.org By inhibiting proteases, 4-(4-Guanidinobenzoyloxy)phenylacetate has a theoretical basis for interfering with the tumor-promoting activities of the stroma. However, comprehensive clinical studies detailing its efficacy as a primary antineoplastic agent are limited. Its investigation in oncology has been primarily linked to its established use in pancreatitis, a known risk factor for pancreatic cancer, and its foundational mechanism as a protease inhibitor. nih.gov
Studies in Oral Cavity Carcinoma
Research into the role of protease inhibitors in oral carcinogenesis has highlighted their potential as chemopreventive and therapeutic agents. nih.gov Proteases are known to be involved in the progression of oral cancers, and their inhibition is a subject of ongoing study. mdpi.com Specifically, the expression of secretory leukocyte protease inhibitor (SLPI) has been found to be significantly decreased in oral squamous cell carcinoma (OSCC) compared to normal oral epithelium. nih.gov This finding suggests that a reduction in natural protease inhibition may contribute to tumor invasion. nih.gov
While direct studies on 4-(4-Guanidinobenzoyloxy)phenylacetate in oral cavity carcinoma are limited, the broader class of protease inhibitors has been a focus of research in this area. nih.govaacrjournals.org For instance, the Bowman-Birk inhibitor, a soybean-derived protease inhibitor, has been studied in the context of oral leukoplakia, a premalignant condition. aacrjournals.org These studies provide a basis for exploring the potential of synthetic protease inhibitors like 4-(4-Guanidinobenzoyloxy)phenylacetate in the management of oral cancers. The mechanisms of action for these inhibitors often involve interfering with the proteolytic processes necessary for tumor cell invasion and metastasis. nih.gov
Emerging Research in Other Malignancies
The application of 4-(4-Guanidinobenzoyloxy)phenylacetate and its derivatives has been explored in a variety of cancers beyond the oral cavity, demonstrating a broad range of anti-tumor activities.
Pancreatic Cancer: In human pancreatic cancer cell lines, Gabexate (B1204611) Mesilate has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammation and cell survival. nih.gov This suppression leads to an increase in tumor necrosis factor-alpha (TNF-α)-mediated apoptosis, or programmed cell death. nih.gov Furthermore, studies have indicated that Gabexate Mesilate can enhance the efficacy of standard chemotherapy agents like gemcitabine, suggesting a potential role in combination therapies. researchgate.netascopubs.org Research has also demonstrated that FOY-305 can inhibit the invasion and metastasis of human pancreatic cancer cells by blocking the serine protease-mediated activation cascade. nih.gov
Colon Cancer: Investigations into colon cancer have revealed that Gabexate Mesilate can inhibit tumor growth, invasion, and metastasis. nih.gov Its mechanism of action in this context is linked to the reduction of matrix metalloproteinases (MMPs) and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors. nih.gov
Squamous Cell Carcinoma: In a study using a mouse model of methylcholanthrene-induced skin carcinoma, the serine protease inhibitor FOY-305 was found to inhibit the growth of pre-existing dermal tumors when administered intraperitoneally. nih.gov Interestingly, the combined administration of FOY-305 and heparin showed a suppressive effect on tumor growth and was associated with an increase in well-differentiated cancer cells, suggesting a potential therapeutic benefit for squamous cell carcinoma. nih.gov
Lewis Lung Carcinoma: Research using Lewis lung carcinoma cells has shown that FOY-305 can inhibit both spontaneous and experimental pulmonary metastasis. nih.gov The anti-metastatic activity was significantly enhanced when FOY-305 was used in combination with traditional anti-cancer drugs such as 5-FU or bleomycin (B88199). nih.gov
Modulating Proteolytic Cleavage in Cancer Progression (e.g., CD44)
The cell surface receptor CD44 plays a critical role in tumor cell migration and invasion. Its function is regulated in part by proteolytic cleavage. researchgate.net Research has shown that treatment of cancer cells with serine protease inhibitors, including FOY-305, can influence this process. Specifically, these inhibitors have been observed to reduce the amount of intact 85 kD CD44, leading to a corresponding increase in the 25 kD cleavage product. researchgate.net This suggests that serine protease inhibitors can modulate the processing of CD44.
Furthermore, the release of soluble CD44 from cancer cells was strongly accelerated by treatment with serine protease inhibitors. researchgate.net This is significant as CD44 signaling has been shown to upregulate the expression and activity of other proteases, such as urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and facilitation of cancer cell invasion. nih.govnih.govfrontiersin.org By modulating CD44 cleavage, 4-(4-Guanidinobenzoyloxy)phenylacetate and related compounds may interfere with this downstream protease network, thereby impacting cancer progression. The cleavage of CD44 can be blocked by metalloprotease inhibitors, indicating the involvement of this class of enzymes in the process. researchgate.net
Research into Fibrinolytic and Coagulation System Modulation
4-(4-Guanidinobenzoyloxy)phenylacetate, in the form of Gabexate Mesilate, is a synthetic serine protease inhibitor that has demonstrated significant effects on the coagulation and fibrinolytic systems. drugbank.compatsnap.com Its primary mechanism of action involves the inhibition of key serine proteases in the coagulation cascade, such as thrombin and plasmin. drugbank.compatsnap.com By binding to the active sites of these enzymes, Gabexate Mesilate effectively prevents the formation of fibrin, which is essential for clot formation. drugbank.com
This anticoagulant property has led to its use in clinical settings such as the treatment of disseminated intravascular coagulation (DIC), a condition characterized by widespread blood clotting. patsnap.comnih.gov Studies have shown that Gabexate Mesilate can be as effective as heparin in managing DIC, with a potential advantage in patients with bleeding tendencies. nih.gov It is also used as a regional anticoagulant during hemodialysis. documentsdelivered.com The inhibitory action of Gabexate Mesilate extends to other proteases like trypsin and kallikrein, further contributing to its effects on coagulation and inflammation. patsnap.compatsnap.com
| Enzyme Target | Effect of Gabexate Mesilate | Reference |
| Thrombin | Inhibition | drugbank.compatsnap.com |
| Plasmin | Inhibition | drugbank.compatsnap.com |
| Trypsin | Inhibition | patsnap.compatsnap.com |
| Kallikrein | Inhibition | patsnap.compatsnap.com |
Exploratory Research in Reflux Esophagitis
Exploratory studies have investigated the potential therapeutic role of 4-(4-Guanidinobenzoyloxy)phenylacetate (as FOY-305) in reflux esophagitis, particularly in the context of post-gastrectomy complications. nih.gov Reflux esophagitis after total gastrectomy is often associated with the reflux of bile and pancreatic secretions into the esophagus. nih.gov
In a rat model of esophagitis following total gastrectomy, treatment with FOY-305 was found to inhibit the activity of trypsin in esophageal washout samples. nih.gov The study also demonstrated that trypsin itself could induce injury to the esophageal mucosa, and this effect was significantly inhibited by FOY-305. nih.gov These findings suggest that trypsin is a key factor in the pathogenesis of this type of reflux esophagitis and that the therapeutic effect of FOY-305 is mediated through its anti-trypsin activity. nih.gov
Other research into esophagitis has highlighted the role of proteases in the disruption of the esophageal epithelial barrier. nih.govmdpi.com For instance, the HIV protease inhibitor amprenavir (B1666020) has been shown to protect against pepsin-induced barrier disruption. nih.govmdpi.com In eosinophilic esophagitis, an imbalance of proteases and their inhibitors, such as the near-complete lack of SPINK7, is believed to contribute to inflammation and tissue damage. cincinnatichildrens.orgyoutube.com This line of research supports the exploration of protease inhibitors like 4-(4-Guanidinobenzoyloxy)phenylacetate as a potential therapeutic strategy for various forms of esophagitis.
Investigation of Antihypertensive and Anti-inflammatory Properties
The anti-inflammatory properties of 4-(4-Guanidinobenzoyloxy)phenylacetate and its derivatives have been well-documented. As a serine protease inhibitor, Gabexate Mesilate has been shown to decrease the production of inflammatory cytokines. drugbank.com This is achieved by attenuating the activity of the NF-κB and c-Jun N-terminal kinase (JNK) signaling pathways. drugbank.com Specifically, it is thought to prevent the proteolytic destruction of IκB, which in turn deactivates NF-κB. drugbank.com
Studies in animal models of acute pancreatitis have demonstrated that Gabexate Mesilate can significantly reduce serum levels of pro-inflammatory cytokines such as TNF-α and interleukin-6, while increasing the anti-inflammatory cytokine interleukin-10. nih.gov In a rat model of neuropathic pain, Gabexate Mesilate exhibited anti-inflammatory effects by inhibiting NF-κB, proinflammatory cytokines, and nitric oxide. nih.gov Furthermore, FOY-305 has been shown to inhibit phospholipase A1 activity, which may contribute to its anti-inflammatory effects by reducing the release of fatty acids from membrane phospholipids (B1166683) and thereby decreasing the biosynthesis of inflammatory mediators. nih.gov
Regarding its antihypertensive properties, research has shown that in a rat model of trauma/hemorrhagic shock, enteral administration of Gabexate Mesilate improved blood pressure and autonomic cardiovascular function. nih.gove-century.us Animals treated with Gabexate Mesilate required significantly less crystalloid volume to achieve hemodynamic stability. nih.gove-century.us Further studies have indicated that enteral Gabexate Mesilate preserves the vascular function of mesenteric arteries during hemorrhagic shock, which is crucial for maintaining systemic blood pressure. nih.gov
| Property | Mechanism/Effect | Reference |
| Anti-inflammatory | - Decreases production of inflammatory cytokines (TNF-α, IL-6)- Attenuates NF-κB and JNK signaling- Increases anti-inflammatory cytokine (IL-10)- Inhibits phospholipase A1 activity | drugbank.comnih.govnih.govnih.gov |
| Antihypertensive | - Improves blood pressure in hemorrhagic shock- Enhances autonomic cardiovascular function- Preserves vascular function of mesenteric arteries | nih.gove-century.usnih.gov |
Future Directions and Translational Research Perspectives
Development of Novel Analogs and Derivatives
The development of novel analogs and derivatives of 4-(4-Guanidinobenzoyloxy)phenylacetate is a key strategy to enhance its therapeutic profile. The goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Research in this area is inspired by the development of analogs for other structurally similar serine protease inhibitors, such as Camostat (B1201512) and Nafamostat (B1217035).
Future research will likely focus on modifications to the core structure of 4-(4-Guanidinobenzoyloxy)phenylacetate. For instance, alterations to the guanidinobenzoyl moiety could lead to derivatives with higher affinity and specificity for particular serine proteases. The synthesis of C-terminal analogs, as has been explored with Camostat, may yield compounds with retained or even enhanced inhibitory activity against key proteases. nih.gov These modifications could involve replacing the phenylacetate (B1230308) group with different aromatic or aliphatic esters, or even amide functionalities, to modulate the drug's interaction with its target enzymes.
The table below outlines potential strategies for the development of novel analogs based on research into similar compounds.
| Modification Strategy | Rationale | Potential Outcome |
| Alteration of the Guanidinobenzoyl Moiety | Enhance binding affinity and selectivity for target proteases. | Increased potency and reduced off-target effects. |
| Modification of the Phenylacetate Group | Improve pharmacokinetic properties and target interaction. | Better bioavailability and extended half-life. |
| Synthesis of C-terminal Analogs | Explore new interaction points with the target enzyme. | Retained or enhanced inhibitory activity. nih.gov |
| Introduction of Flexible Linkers | Optimize the orientation of the molecule within the active site of the protease. | Improved binding and inhibition. |
Computational docking studies will be instrumental in guiding the rational design of these new derivatives, predicting their binding affinities and interaction patterns with target proteases before their chemical synthesis and in vitro evaluation. nih.gov
Identification of Additional Biological Targets and Pathways
While 4-(4-Guanidinobenzoyloxy)phenylacetate is primarily known as a serine protease inhibitor, research suggests its biological activity may extend beyond this classification. A deeper understanding of its molecular mechanisms could unveil additional therapeutic targets and pathways, thereby broadening its clinical utility.
Current evidence indicates that this compound can modulate inflammatory responses through pathways independent of direct protease inhibition. For example, it has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory cytokines. This suggests a role in controlling inflammation at the level of gene expression, which could be beneficial in a variety of inflammatory conditions.
Further research is needed to elucidate the full spectrum of its molecular interactions. Proteomic and genomic approaches could be employed to identify novel binding partners and downstream signaling pathways affected by the compound. Investigating its effects on other enzyme families and cellular processes could reveal unexpected therapeutic opportunities. For instance, its influence on cell adhesion, migration, and apoptosis could have implications for its use in oncology. mdpi.com The deregulation of proteolytic activity is a key factor in cancer progression, and understanding how 4-(4-Guanidinobenzoyloxy)phenylacetate interacts with the complex tumor microenvironment is a promising avenue for future studies. mdpi.comresearchgate.net
Integration into Combination Therapies and Disease Management Strategies
The future of 4-(4-Guanidinobenzoyloxy)phenylacetate in clinical practice will likely involve its integration into combination therapy regimens. msdmanuals.com The rationale behind this approach is to leverage synergistic or additive effects with other therapeutic agents to enhance efficacy and overcome drug resistance. nih.gov
In the context of cancer therapy, combining this serine protease inhibitor with conventional chemotherapeutic agents has shown promise. For example, its use with agents like 5-fluorouracil (B62378) (5-FU) and bleomycin (B88199) has been explored. The underlying principle is that by inhibiting proteases involved in tumor invasion and metastasis, 4-(4-Guanidinobenzoyloxy)phenylacetate can sensitize cancer cells to the cytotoxic effects of chemotherapy. mdpi.com The administration sequence of chemotherapeutic agents can significantly impact their efficacy and toxicity, and further studies are needed to determine the optimal scheduling for such combination therapies. jhoponline.com
Beyond oncology, there is potential for its use in combination with other drugs in the management of acute pancreatitis and other inflammatory disorders. For instance, its combination with octreotide, a somatostatin (B550006) analog, has been investigated for the prevention of postoperative complications following pancreatic surgery. nih.gov Future clinical trials should focus on well-designed studies to evaluate the efficacy and safety of these combination strategies in various disease contexts. The goal is to develop treatment protocols that are more effective than monotherapy and can be tailored to specific patient populations.
Addressing Research Challenges and Limitations in Current Understanding
Despite its therapeutic potential, several challenges and limitations in the current understanding of 4-(4-Guanidinobenzoyloxy)phenylacetate need to be addressed to facilitate its broader clinical application.
One of the primary challenges is the conflicting results from clinical trials, particularly in the context of acute pancreatitis. nih.govresearchgate.net While some studies have suggested a benefit, others have failed to demonstrate a significant improvement in patient outcomes. nih.gov This discrepancy may be due to variations in study design, patient populations, and the timing of drug administration. Future research should focus on large, well-controlled, multicenter randomized clinical trials with clearly defined endpoints to definitively establish its efficacy.
Another limitation is the potential for off-target effects and adverse reactions. Although generally considered to have a favorable safety profile, side effects such as hypersensitivity reactions and, in rare cases, anaphylaxis have been reported. patsnap.comresearchgate.net A more comprehensive understanding of its pharmacokinetics and pharmacodynamics is needed to optimize dosing regimens and minimize potential risks.
Furthermore, the development of resistance to protease inhibitors is a concern, particularly in the context of long-term therapy for conditions like cancer. mdpi.com Cancer cells can adapt to treatment by upregulating alternative proteases or activating compensatory signaling pathways. mdpi.com Research into the mechanisms of resistance to 4-(4-Guanidinobenzoyloxy)phenylacetate is crucial for developing strategies to overcome this challenge, such as the use of combination therapies that target multiple pathways simultaneously.
Finally, the broad-spectrum nature of its inhibitory activity can be both an advantage and a disadvantage. While it allows for the targeting of multiple proteases involved in a disease process, it can also lead to a lack of specificity and potential off-target effects. The development of more selective inhibitors, as discussed in the context of novel analogs, is a key future direction to address this limitation.
The table below summarizes the key research challenges and potential strategies to address them.
| Research Challenge | Potential Strategy |
| Conflicting Clinical Trial Results | Conduct large, well-designed, multicenter randomized controlled trials with standardized protocols and endpoints. nih.govresearchgate.netnih.gov |
| Potential for Adverse Effects | Conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and minimize risks. patsnap.comresearchgate.net |
| Development of Drug Resistance | Investigate mechanisms of resistance and develop combination therapies to target multiple cellular pathways. mdpi.com |
| Lack of Specificity | Design and synthesize novel analogs with improved selectivity for specific serine proteases. |
By systematically addressing these challenges, the scientific and medical communities can work towards unlocking the full therapeutic potential of 4-(4-Guanidinobenzoyloxy)phenylacetate and its future derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to produce 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), and what are the critical purity considerations?
GBPA is synthesized via esterification of 4-hydroxyphenylacetic acid with 4-guanidinobenzoyl chloride under controlled anhydrous conditions. Key steps include activation of the carboxylic acid group using coupling agents (e.g., DCC) and catalysts (e.g., 4-DMAP) to promote high yield and selectivity . Purity (>95%) is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the absence of unreacted guanidinobenzoyl chloride or hydrolyzed byproducts .
Q. How is GBPA structurally characterized, and what analytical techniques are essential for confirming its identity?
Structural confirmation relies on a combination of mass spectrometry (MS) for molecular weight determination, H/C NMR for functional group analysis (e.g., guanidine proton signals at δ 7.8–8.2 ppm, ester carbonyl at ~170 ppm), and Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic peaks (e.g., C=O stretch at ~1740 cm) . X-ray crystallography may be used if crystalline derivatives are available .
Q. What is the primary mechanism of action of GBPA in serine protease inhibition, and how does this inform experimental design?
GBPA inhibits trypsin-like proteases (e.g., TMPRSS2) via competitive binding to the catalytic serine residue (S441 in TMPRSS2). Its guanidinium group forms a salt bridge with D435 in the enzyme's active site, while the phenylacetate moiety stabilizes hydrophobic interactions. Experimental designs should include enzyme kinetics assays (e.g., Michaelis-Menten analysis with fluorogenic substrates) and competitive inhibition studies using site-directed mutants (e.g., D435A) to validate binding specificity .
Advanced Research Questions
Q. How do quantum mechanics/molecular mechanics (QM/MM) simulations elucidate the transition-state stabilization of GBPA during protease inhibition?
QM/MM simulations reveal that GBPA’s carbonyl oxygen interacts with the oxyanion hole (backbone N–H groups of G439 and S441 in TMPRSS2), stabilizing the tetrahedral intermediate during catalysis. The guanidinium-D435 interaction lowers the activation energy by ~15 kcal/mol, as calculated via free-energy perturbation methods. These findings guide the design of analogs with enhanced H-bonding or electrostatic interactions .
Q. What metabolic pathways degrade GBPA in hepatic microsomes, and how do hydroxylation sites influence its pharmacokinetic profile?
GBPA undergoes phase I metabolism via cytochrome P450 (CYP2C9/2C19)-mediated hydroxylation at the phenylacetate moiety, forming 4-hydroxyphenylacetate derivatives. Competitive inhibition assays using probe substrates (e.g., diclofenac for CYP2C9) and LC-MS/MS metabolite profiling are critical to identify dominant metabolic routes. Hydroxylation at the para position reduces systemic exposure by 40% compared to meta derivatives, as shown in liver microsome studies .
Q. How can structural modifications to GBPA improve selectivity for TMPRSS2 over related proteases (e.g., matriptase or thrombin)?
Mutagenesis and docking studies highlight W461 and K342 as selectivity-determining residues in TMPRSS2. Introducing bulky substituents at the benzoyloxy group’s ortho position reduces thrombin off-target effects by steric hindrance, while fluorination enhances binding entropy. Kinetic selectivity indices ( ratios) and crystallographic overlays with homologous proteases (e.g., PDB: 7LZR) validate these modifications .
Q. What contradictions exist in the literature regarding GBPA’s efficacy in viral entry inhibition, and how can experimental variables reconcile these?
Discrepancies in SARS-CoV-2 pseudovirus entry assays (e.g., IC ranging from 0.1–10 µM) arise from cell-type-dependent TMPRSS2 expression levels (e.g., Calu-3 vs. Vero E6 cells) and assay pH (optimal activity at pH 6.0–7.4). Normalizing TMPRSS2 activity via qPCR and standardizing pretreatment times (≥2 hr) reduce variability .
Methodological Resources
- Enzyme Inhibition Assays : Use fluorogenic substrates like Boc-Gln-Ala-Arg-AMC for real-time TMPRSS2 activity monitoring .
- Synthetic Protocols : Anhydrous conditions with DCM as solvent and triethylamine as base minimize ester hydrolysis .
- Metabolite Identification : Employ O-labeling during synthesis to track hydroxylation sites in LC-MS/MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
